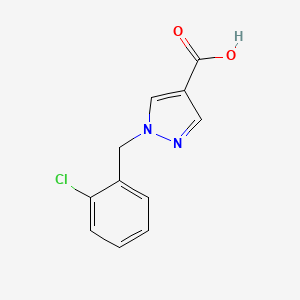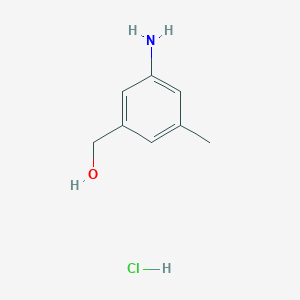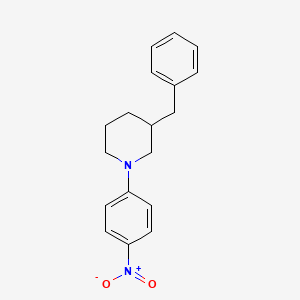
2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide, also known as PPARγ agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Scientific Research Applications
Hypoglycemic Activity
Compounds similar to "2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide" have been synthesized and tested for their hypoglycemic activity. For instance, novel thiazolidinedione derivatives have shown promising results in reducing blood sugar levels in animal models, indicating potential applications in diabetes management (Nikalje, Deshp, & Une, 2012).
Anti-inflammatory Activity
Some derivatives of thiazolidinedione, including those with acetamide groups, have demonstrated significant anti-inflammatory activity. This suggests their potential use in treating inflammatory conditions (Koppireddi, Jayaram Reddy Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Antibacterial Activity
Research has also shown that thiazolidinedione and its derivatives possess antibacterial properties against a range of bacterial strains, offering potential for the development of new antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant Activity
Derivatives containing the thiazolidinedione motif have been evaluated for their antioxidant properties. Some compounds exhibited potent antioxidant activity, suggesting their use in combating oxidative stress-related disorders (Koppireddi et al., 2014).
properties
IUPAC Name |
2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-8(2)12-13(19)17(14(20)21-12)7-11(18)16-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCFRZMRRKQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)
![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)



![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2865956.png)



